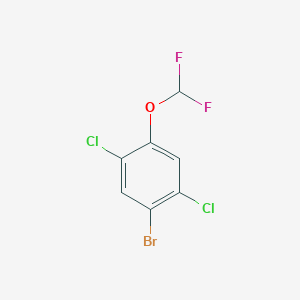![molecular formula C19H16ClN5O2S B2810783 N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 900010-92-6](/img/structure/B2810783.png)
N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C19H16ClN5O2S and its molecular weight is 413.88. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Synthesis and Characterization
Research has focused on synthesizing and characterizing novel compounds with similar structures to N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide. These compounds are often heterocyclic, incorporating elements like oxazole, pyrazoline, pyridine, and thieno-pyridine into their structures. Their synthesis involves various analytical techniques such as FT-IR, NMR, and mass spectrometry, ensuring precise structural elucidation (Katariya, Vennapu, & Shah, 2021), (Elneairy, 2006).
Antimicrobial and Anticancer Activities
Compounds structurally related to the queried chemical have shown promising antimicrobial and anticancer activities. Studies have demonstrated their efficacy against various pathogenic strains and cancer cell lines, indicating their potential in pharmaceutical applications as agents to combat microbes and cancer (Katariya, Vennapu, & Shah, 2021), (Hafez, El-Gazzar, & Zaki, 2016).
Heterocyclic Chemistry and Material Science
The synthesis of these compounds often results in complex heterocyclic structures, which can be significant in the field of material science. Their molecular structure, including factors like crystal packing and conformational properties, can be critically important for the development of new materials with specific optical and electronic properties (Quiroga et al., 1999), (Zedan, El-Taweel, & El-Menyawy, 2020).
Catalysis and Chemical Reactions
Certain compounds, structurally related to the query, have been used to catalyze chemical reactions, suggesting potential utility in synthetic chemistry. For instance, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide has been identified as an effective ligand in copper-catalyzed coupling reactions, indicating its role in facilitating complex organic syntheses (Chen, Li, Xu, & Ma, 2023).
Mecanismo De Acción
Target of Action
The primary target of this compound is the mitochondrial cytochrome-bc1 complex . This complex plays a crucial role in the electron transport chain, a key biochemical pathway responsible for cellular respiration and energy production.
Mode of Action
The compound acts as an inhibitor of the mitochondrial cytochrome-bc1 complex . By binding to this complex, it disrupts the normal flow of electrons within the electron transport chain. This disruption inhibits the production of ATP, the primary energy currency of the cell, leading to cell death .
Biochemical Pathways
The affected pathway is the electron transport chain (ETC), a series of protein complexes located within the mitochondria . The ETC is responsible for the oxidative phosphorylation process, which generates the majority of the cell’s ATP. By inhibiting the cytochrome-bc1 complex, the compound disrupts the ETC, leading to a decrease in ATP production and ultimately cell death .
Pharmacokinetics
As a fungicide, it is likely to have been designed for optimal absorption and distribution within the fungal organism, while minimizing metabolism and excretion to prolong its action .
Result of Action
The primary result of the compound’s action is the inhibition of ATP production , leading to cell death . This makes it effective as a fungicide, as it disrupts the energy production of fungal cells, leading to their death .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the compound’s effectiveness can be influenced by the pH of the environment, temperature, and the presence of other chemicals . .
Propiedades
IUPAC Name |
N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5O2S/c20-13-2-1-3-14(8-13)25-17(15-10-28-11-16(15)24-25)23-19(27)18(26)22-9-12-4-6-21-7-5-12/h1-8H,9-11H2,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAUSWMMWZYFFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C(=O)NCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

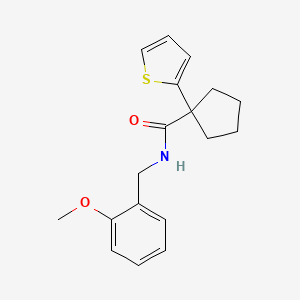
![ethyl 4-{[(2,4-dioxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2810702.png)
![2-(2,4-Dichlorophenoxy)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2810703.png)
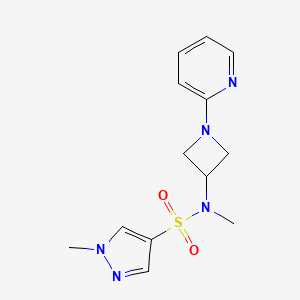
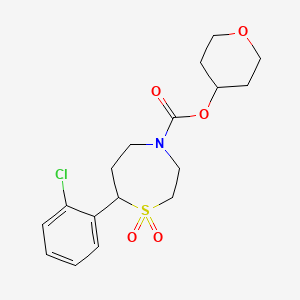
![5-[1-(2-Ethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2810710.png)
![7,8-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride](/img/structure/B2810711.png)
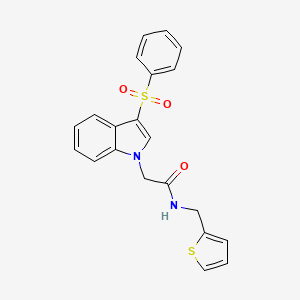
![4-methoxy-N-[(E)-(1-methyl-2-morpholino-1H-indol-3-yl)methylidene]aniline](/img/structure/B2810715.png)
![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2810717.png)
![(2S,6R)-6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxane-2-carboxylic acid](/img/structure/B2810718.png)
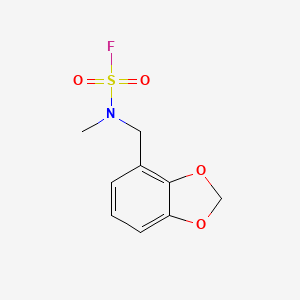
![N-(4-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2810720.png)
